molecular formula C17H14N2O2S B2524577 (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035022-94-5

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide

Cat. No. B2524577
CAS RN: 2035022-94-5
M. Wt: 310.37
InChI Key: ZEICXFHEFYPNOA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide” is a synthetic compound with the molecular formula C17H14N2O2S . It is used in a variety of scientific experiments.

Scientific Research Applications

Amplifiers of Phleomycin

  • Research Context: A study investigated compounds, including those with pyridinyl and furan-2-yl substituents, as amplifiers of phleomycin, an antibiotic, against Escherichia coli (Brown & Cowden, 1982).

Microwave-Assisted Organic Synthesis

  • Research Context: Research demonstrated the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation, highlighting its use in green organic chemistry. The study also explored the enantioselective reactions of the compound mediated by various microorganisms (Jimenez et al., 2019).

Palladium-Catalyzed Alkenation

  • Research Context: A study presented a palladium-catalyzed method for direct alkenation of thiophenes and furans, including the use of acrylamides as olefinic substrates (Zhao et al., 2009).

Synthesis of Novel Compounds

  • Research Context: There has been synthesis and characterization of various new derivatives, including those with thiophen-2-yl and furan-2-yl components, providing insights into their chemical properties and potential applications (Osman et al., 1986).

Broad Spectrum Cytotoxic Agents

  • Research Context: A focused library of 2-phenylacrylamides, including furan analogues, demonstrated potent cytotoxicity across various cancer cell lines, indicating potential therapeutic applications (Tarleton et al., 2013).

Inhibition of SARS Coronavirus Helicase

  • Research Context: A specific derivative of (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acrylamide was identified as an inhibitor of SARS coronavirus helicase, demonstrating potential antiviral properties (Lee et al., 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(4-3-15-2-1-8-21-15)19-11-13-5-7-18-16(10-13)14-6-9-22-12-14/h1-10,12H,11H2,(H,19,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICXFHEFYPNOA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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